An In-Depth Technical Guide to 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS 1190044-24-6)
An In-Depth Technical Guide to 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS 1190044-24-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing information from available literature and supplier data, this document details its chemical identity, proposed synthesis, physicochemical properties, and potential applications, offering a valuable resource for researchers in the field.
Introduction: The Isothiazolidine 1,1-Dioxide Scaffold
The isothiazolidine 1,1-dioxide core is a significant pharmacophore in modern drug discovery. This saturated sulfur- and nitrogen-containing heterocycle, also known as a γ-sultam, offers a rigid structural framework that is metabolically stable. Its derivatives have garnered attention for a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. The ethylamine substituent at the N-2 position of the isothiazolidine ring in the title compound introduces a versatile functional group for further chemical modification and interaction with biological targets.
Chemical Identity and Physicochemical Properties
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a research chemical available from various suppliers.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1190044-24-6 | [1][2] |
| Molecular Formula | C₅H₁₃ClN₂O₂S | [2] |
| Molecular Weight | 200.69 g/mol | [1] |
| Physical Form | Tan Solid | [1] |
| Purity | Typically ≥95% | [2] |
Note: Detailed experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) are not extensively available in public literature and should be determined experimentally.
Proposed Synthesis and Reaction Mechanism
Proposed Synthetic Pathway
A logical approach involves a two-step process: the synthesis of the free base, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine, followed by its conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of the Free Base (Aza-Michael Addition)
The core reaction is the conjugate addition of an amine to an activated alkene. While isothiazolidine 1,1-dioxide itself is a saturated ring, a common precursor for N-substitution is its unsaturated analog, 2,3-dihydroisothiazole 1,1-dioxide, which can be synthesized via methods like ring-closing metathesis. The addition of ethylenediamine to this precursor would yield the desired N-aminoethyl substituted product.
Reaction:
2,3-Dihydroisothiazole 1,1-dioxide + Ethylenediamine → 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine
Causality of Experimental Choices:
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Amine: Ethylenediamine is chosen as the nitrogen nucleophile to introduce the desired aminoethyl side chain. An excess of ethylenediamine may be used to favor the mono-adduct and minimize the formation of bis-adducts.
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Catalyst: The aza-Michael addition can be catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a Lewis acid.[3] The choice of catalyst depends on the specific substrates and reaction conditions.
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Solvent: A polar protic solvent like ethanol or methanol is often suitable for this type of reaction.
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Temperature: The reaction may be performed at room temperature or with gentle heating to drive it to completion.
Experimental Protocol (Proposed):
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To a solution of 2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in anhydrous ethanol, add ethylenediamine (2-5 equivalents).
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Add a catalytic amount of DBU (e.g., 0.1 equivalents).
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Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the free base, 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine.
Step 2: Formation of the Hydrochloride Salt
The purified free base can be converted to its hydrochloride salt to improve its handling and solubility characteristics.[4]
Reaction:
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine + HCl → 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
Experimental Protocol (Proposed):
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Potential Applications and Future Directions
The isothiazolidine 1,1-dioxide scaffold is a versatile building block in medicinal chemistry. While specific biological activity for the title compound is not yet reported in the literature, its structural motifs suggest several areas of potential interest for researchers.
Caption: Potential applications and research directions.
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Scaffold for Library Synthesis: The primary amino group of the ethylamine side chain serves as a key functional handle for further derivatization. This allows for the facile synthesis of a library of compounds for high-throughput screening. Techniques such as amide coupling, reductive amination, and sulfonylation can be employed to introduce a wide range of substituents, exploring the chemical space around the isothiazolidine 1,1-dioxide core.
-
Potential Biological Activities: Isothiazole and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6] The sulfonamide moiety present in the isothiazolidine 1,1-dioxide ring is a well-known pharmacophore found in many clinically approved drugs. This suggests that derivatives of the title compound could be investigated for a variety of therapeutic applications.
Quality Control and Characterization
For any research application, ensuring the purity and identity of the compound is critical. The following analytical techniques are recommended for the characterization and quality control of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the ethylamine side chain and the protons on the isothiazolidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine hydrochloride and the characteristic strong absorptions of the S=O bonds in the sulfone group.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.
Conclusion
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is a valuable building block for medicinal chemists and drug discovery scientists. Its synthesis, based on established aza-Michael addition chemistry, is feasible and provides access to a versatile scaffold. The presence of a primary amine allows for extensive derivatization, enabling the exploration of this chemical space for novel therapeutic agents. While detailed experimental and biological data for this specific compound are limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications in future research endeavors.
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